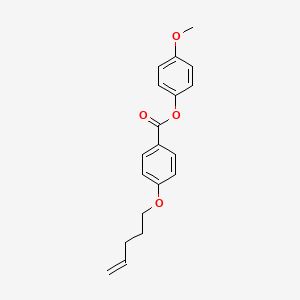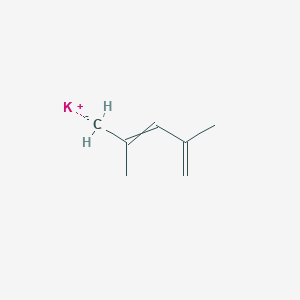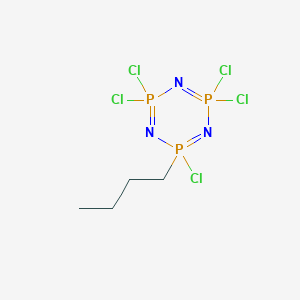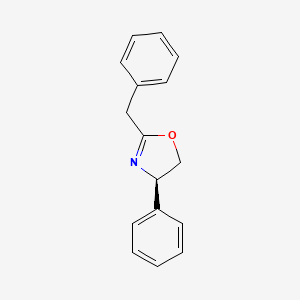![molecular formula C7H21ClOSi3 B14449638 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 75875-14-8](/img/structure/B14449638.png)
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is an organosilicon compound It is characterized by the presence of a chloro group, multiple methyl groups, and a trimethylsilyloxy group attached to a disilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to undergo various chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
- Chlorodimethyl(trimethylsilyl)silane
- Pentamethylchlorodisilane
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of both a chloro group and a trimethylsilyloxy group on the disilane backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
75875-14-8 |
|---|---|
Molekularformel |
C7H21ClOSi3 |
Molekulargewicht |
240.95 g/mol |
IUPAC-Name |
chloro-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(7,8)11(4,5)6/h1-7H3 |
InChI-Schlüssel |
MBLUMOIKWUNZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)([Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)

![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)





![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

